molecular formula C13H19BrN2O2 B7895690 6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide

6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide

Cat. No.: B7895690
M. Wt: 315.21 g/mol
InChI Key: HZMYXEWNPHTEPY-UHFFFAOYSA-N
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Description

6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide is an organic compound that features a brominated phenoxy group attached to a hexanoic acid hydrazide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide typically involves the following steps:

    Bromination: The starting material, 2-methylphenol, is brominated to form 4-bromo-2-methylphenol.

    Etherification: 4-bromo-2-methylphenol is then reacted with 6-bromohexanoic acid under basic conditions to form 6-(4-bromo-2-methylphenoxy)-hexanoic acid.

    Hydrazide Formation: Finally, the carboxylic acid group of 6-(4-bromo-2-methylphenoxy)-hexanoic acid is converted to a hydrazide by reacting with hydrazine hydrate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide can undergo various chemical reactions, including:

    Oxidation: The hydrazide group can be oxidized to form corresponding azides or other nitrogen-containing derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenoxy-hexanoic acid hydrazide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

    Oxidation: Azides or nitro derivatives.

    Reduction: De-brominated phenoxy-hexanoic acid hydrazide.

    Substitution: Various substituted phenoxy-hexanoic acid hydrazides depending on the nucleophile used.

Scientific Research Applications

6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel polymers and materials with unique properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The brominated phenoxy group can interact with hydrophobic pockets in proteins, while the hydrazide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylphenol: A precursor in the synthesis of 6-(4-Bromo-2-methylphenoxy)-hexanoic acid hydrazide.

    6-Bromohexanoic acid: Another precursor used in the synthesis.

    Phenoxyacetic acid derivatives: Compounds with similar structural motifs but different substituents.

Uniqueness

This compound is unique due to the combination of a brominated phenoxy group and a hexanoic acid hydrazide chain. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

6-(4-bromo-2-methylphenoxy)hexanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2/c1-10-9-11(14)6-7-12(10)18-8-4-2-3-5-13(17)16-15/h6-7,9H,2-5,8,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMYXEWNPHTEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OCCCCCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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